Non-Covalent Reversible Inhibition vs. Covalent Irreversible 3CLpro Inhibitors (Nirmatrelvir, GC376)
Fragment F01 inhibits SARS-CoV-2 3CLpro with an IC₅₀ of 54 μM through a non-covalent, fully reversible mechanism, as demonstrated by jump dilution assay showing complete recovery of enzymatic activity upon 100-fold dilution [1]. This contrasts sharply with the clinically deployed covalent inhibitors: nirmatrelvir (IC₅₀ = 19 nM, covalent irreversible modification of Cys145) and the preclinical peptidomimetic GC376 (IC₅₀ ≈ 0.15 μM, covalent) [2]. For fragment-based lead discovery workflows, reversible binding is mechanistically critical because it enables accurate determination of structure–activity relationships (SAR) without the confounding time-dependent accumulation of covalent adducts that can mask true binding thermodynamics.
| Evidence Dimension | Mechanism of 3CLpro inhibition and reversibility |
|---|---|
| Target Compound Data | IC₅₀ = 54 μM (FRET assay), non-covalent, fully reversible (100% activity recovery in jump dilution assay) |
| Comparator Or Baseline | Nirmatrelvir: IC₅₀ = 19 nM, covalent irreversible; GC376: IC₅₀ ≈ 0.15 μM, covalent irreversible |
| Quantified Difference | F01 is ~2,800-fold less potent than nirmatrelvir but uniquely offers reversible non-covalent target engagement compatible with fragment elaboration workflows |
| Conditions | FRET-based enzymatic assay with recombinant SARS-CoV-2 3CLpro; jump dilution assay with 100-fold dilution confirming reversibility |
Why This Matters
For fragment-based drug discovery requiring reversible target engagement to establish reliable SAR, covalent inhibitors cannot substitute without introducing time-dependent artefacts that confound IC₅₀ interpretation.
- [1] Cantrelle FX, et al. Angewandte Chemie International Edition, 2021, 60(48), 25428–25435. doi:10.1002/anie.202109965. Figure 7b and Figure S12 (jump dilution reversibility). View Source
- [2] Owen DR, Allerton CMN, Anderson AS, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 2021, 374(6575), 1586–1593. doi:10.1126/science.abl4784. [Nirmatrelvir IC₅₀ = 19 nM]; Kim Y, Liu H, Galasiti Kankanamalage AC, et al. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor. PLoS Pathogens, 2016, 12(3), e1005531. doi:10.1371/journal.ppat.1005531. [GC376 IC₅₀ ≈ 0.15 μM]. View Source
